2-(2-Chloro-4-methylphenyl)thiazolidine

Vue d'ensemble

Description

“2-(2-Chloro-4-methylphenyl)thiazolidine” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the synthesis of 1,3-thiazolidin-4-ones .Chemical Reactions Analysis

Thiazolidine derivatives have been found to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, affording a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Applications De Recherche Scientifique

Antibacterial Activity

Thiazolidine derivatives have been synthesized and screened for their antibacterial activities against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. Compounds with a thiazolidine core have shown moderate potency against these screened microorganisms .

Antimicrobial Activity

The synthesis of novel thiazolidine derivatives has been explored for antimicrobial activity. This indicates a broader spectrum of antimicrobial applications for compounds with a thiazolidine structure .

Synthesis of Thiazolo[3,2-a]pyrimidines

Thiazolidines are used in the synthesis of thiazolo[3,2-a]pyrimidines, which are compounds with a wide range of chemical properties and potential applications in medicinal chemistry .

Orientations Futures

Thiazolidine derivatives have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities . This suggests that “2-(2-Chloro-4-methylphenyl)thiazolidine” and other thiazolidine derivatives may be useful in cancer therapy, highlighting the need for further exploration of these heterocyclic compounds as possible anticancer agents .

Mécanisme D'action

Target of Action

2-(2-Chloro-4-methylphenyl)thiazolidine is a derivative of thiazolidin-4-one, a heterocyclic compound that has been extensively researched for its anticancer activities . Thiazolidin-4-one derivatives have been found to target both VEGFR-2 and EGFR tyrosine kinases , which play crucial roles in cell proliferation and survival, particularly in cancer cells.

Mode of Action

The mode of action of 2-(2-Chloro-4-methylphenyl)thiazolidine, like other thiazolidin-4-one derivatives, involves interaction with its targets, leading to changes in cellular processes. Thiazolidin-4-one derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Chloro-4-methylphenyl)thiazolidine are likely to be those involved in cell proliferation and survival, given its targets. By inhibiting VEGFR-2 and EGFR tyrosine kinases, this compound can disrupt the signaling pathways that promote cell growth and division, potentially leading to the death of cancer cells .

Pharmacokinetics

Thiazolidin-4-one derivatives have been reported to have good pharmacokinetic activity , suggesting that 2-(2-Chloro-4-methylphenyl)thiazolidine may also have favorable ADME properties.

Result of Action

The result of 2-(2-Chloro-4-methylphenyl)thiazolidine’s action is likely to be the inhibition of cell proliferation and induction of cell death in cancer cells. This is due to its inhibition of VEGFR-2 and EGFR tyrosine kinases, which are key players in cell growth and survival .

Propriétés

IUPAC Name |

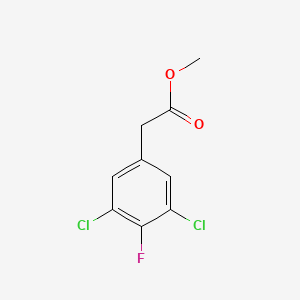

2-(2-chloro-4-methylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOKLWYPZKHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2NCCS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-methylphenyl)thiazolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481671.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481673.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481674.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481677.png)

![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)

![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)

![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)

![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)